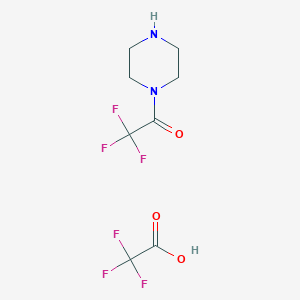
2E,4E,7E-Tridecatrienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2E,4E,7E-Tridecatrienal is an organic compound belonging to the class of fatty aldehydes. It is characterized by its long carbon chain with three conjugated double bonds and an aldehyde functional group at the terminal position. The molecular formula of this compound is C13H20O, and it has a molecular weight of 192.297 Da .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2E,4E,7E-Tridecatrienal typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions: 2E,4E,7E-Tridecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Tridecanoic acid.
Reduction: Tridecatrienol.
Substitution: Dibromo derivatives of tridecatrienal.
科学的研究の応用
2E,4E,7E-Tridecatrienal has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in biological pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aroma.
作用機序
The mechanism of action of 2E,4E,7E-Tridecatrienal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The conjugated double bonds allow the compound to participate in electron transfer reactions, influencing various biochemical pathways .
類似化合物との比較
- 2E,4E,7Z-Tridecatrienal
- 2E,4Z,7E-Tridecatrienal
- 2E,4Z,7Z-Tridecatrienal
Comparison: 2E,4E,7E-Tridecatrienal is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity patterns and biological activities. The presence of conjugated double bonds in the E,E,E configuration enhances its stability and makes it a valuable compound for various applications .
特性
CAS番号 |
350696-18-3 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.3 |
純度 |
90% min. |
同義語 |
2E,4E,7E-Tridecatrienal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)






